molecular formula C17H14N2O2 B1237232 3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B1237232
M. Wt: 278.3 g/mol
InChI Key: FYVKHLSOIIPVEH-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific structural features, such as the benzylidene and methyl groups, which contribute to its distinct biological activities. Its role as a GABA modulator also sets it apart from other similar compounds .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

(3E)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11+

InChI Key

FYVKHLSOIIPVEH-RVDMUPIBSA-N

SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O

Isomeric SMILES

CN1/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 2
3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 3
3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 4
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3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 5
3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 6
3,4-Dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione

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